molecular formula C13H18BrClN2 B1529037 1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine CAS No. 1704074-47-4

1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine

Cat. No.: B1529037
CAS No.: 1704074-47-4
M. Wt: 317.65 g/mol
InChI Key: QPERMJFMXVQFTR-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine is a chemical compound characterized by its bromine and chlorine substituents on a benzene ring, which is further linked to an ethylpiperazine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromo-2-chlorobenzyl chloride with ethylpiperazine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine has various applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a ligand for biological receptors or as a precursor for bioactive molecules.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents on the benzene ring can influence the compound's binding affinity and selectivity towards biological receptors. The ethylpiperazine moiety may play a role in modulating the compound's pharmacokinetic properties.

Comparison with Similar Compounds

1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine can be compared with other similar compounds, such as 1-(5-bromo-2-chlorobenzyl)-4-methylpiperazine and 1-(5-bromo-2-chlorobenzyl)-4-propylpiperazine These compounds share structural similarities but differ in their alkyl chain length, which can affect their chemical and biological properties

Properties

IUPAC Name

1-[(5-bromo-2-chlorophenyl)methyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrClN2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14)3-4-13(11)15/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPERMJFMXVQFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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